molecular formula C28H36O8 B576775 3,7-Di(desacetyl)-7-oxokhivorin CAS No. 13947-02-9

3,7-Di(desacetyl)-7-oxokhivorin

Cat. No. B576775
CAS RN: 13947-02-9
M. Wt: 500.588
InChI Key: QORQSLLNRSDOHT-WQHTXENFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Di(desacetyl)-7-oxokhivorin is a natural product found in Khaya senegalensis with data available.

Scientific Research Applications

  • Chemical Analysis and Structural Determination :

    • The seeds of Khaya senegalensis were examined and found to contain compounds like khivorin, 7-deacetoxy-7-oxokhivorin, 3-deacetylkhivorin, and a compound likely to be 7-deacetoxy-3-deacetyl-7-oxokhivorin. These findings helped in determining the complete stereochemistry of khivorin (Adesogan, Powell, & Taylor, 1967).
  • Biocatalytic Applications :

    • In the context of cephalosporin modifications, enzymes like cephalosporin acylase have been used for converting cephalosporin C to 7-aminocephalosporanic acid and its desacetylated derivatives. Such enzymatic modifications are crucial in the manufacturing of semisynthetic cephalosporins, a significant class of antibacterials (Sonawane, 2006).
  • Natural Product Isolation and Analysis :

    • A study on Khaya senegalensis seeds led to the isolation of new limonoids, including 3,7-dideacetyl-6α-hydroxykhivorin, along with related compounds. This research contributes to understanding the chemical diversity of natural products (Tchimene, Ngamga, Tane, Sterner, & Connolly, 2006).
  • Synthetic Chemistry Applications :

    • The partial synthesis of methyl 2α-acetoxy-3-deoxo-3α-hydroxyangolensate from gedunin, involving key compounds like 2α-acetoxy-7-deacetoxy-7-oxokhivorin, demonstrates the application of 3,7-Di(desacetyl)-7-oxokhivorin in complex synthetic chemistry processes (Kehrli & Taylor, 1990).

properties

CAS RN

13947-02-9

Product Name

3,7-Di(desacetyl)-7-oxokhivorin

Molecular Formula

C28H36O8

Molecular Weight

500.588

InChI

InChI=1S/C28H36O8/c1-14(29)34-20-12-18(30)24(2,3)17-11-19(31)27(6)16(26(17,20)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)36-22/h8,10,13,16-18,20-22,30H,7,9,11-12H2,1-6H3/t16-,17+,18-,20+,21+,22-,25+,26-,27+,28-/m1/s1

InChI Key

QORQSLLNRSDOHT-WQHTXENFSA-N

SMILES

CC(=O)OC1CC(C(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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